Methyl 4-chloro-2-methyl-5-nitrobenzoate
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Overview
Description
Methyl 4-chloro-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid and features a nitro group, a chloro group, and a methyl ester group. This compound is used in various chemical syntheses and has applications in pharmaceuticals, material science, and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, chlorination, and esterification. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by chlorination to add the chloro group, and finally esterification to form the methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Reduction: Produces methyl 4-amino-2-methyl-5-nitrobenzoate.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology and Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical agents, including potential drugs for various diseases. It serves as a building block for more complex molecules with biological activity.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.
Environmental Science
This compound is studied for its role in environmental pollution and remediation. It is used in research on the degradation of pollutants and the development of new materials for environmental cleanup.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-methyl-4-nitrobenzoate: Similar structure but with different positioning of the chloro and nitro groups.
Methyl 4-chloro-2-nitrobenzoate: Lacks the methyl group present in methyl 4-chloro-2-methyl-5-nitrobenzoate.
Methyl 5-chloro-2-nitrobenzoate: Another structural isomer with different positioning of the chloro and nitro groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-chloro-2-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINPPGAOTYOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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